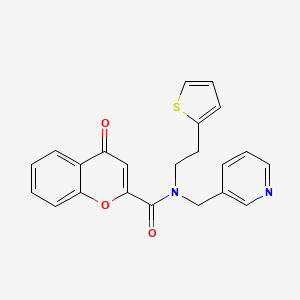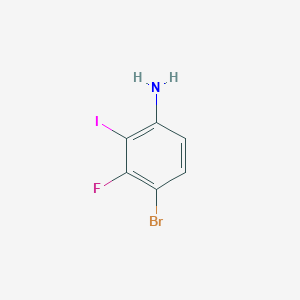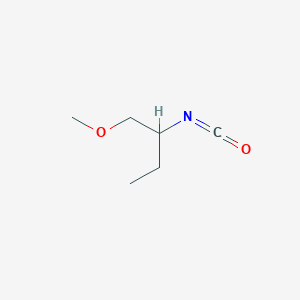
4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- Chromone derivatives, similar to the compound , have been studied for their reactivity in various chemical environments. For example, chromone-3-carboxamides react with cyanothioacetamide to form compounds with potential biological activity under specific conditions (Kornev, Tishin, & Sosnovskikh, 2019). Another study reported the synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly catalyst, indicating a broad range of potential applications in medicinal chemistry (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Biological Activities and Applications
- The incorporation of chromone structures into various compounds has led to the synthesis of molecules with diverse biological activities. For instance, compounds with chromone derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the importance of structural modifications in enhancing biological efficacy (Mostafa, El-Salam, & Alothman, 2013). Similarly, novel chromone derivatives have demonstrated anticancer activity, highlighting their potential in drug development and therapeutic applications (Kumar et al., 2013).
Photophysical Properties
- The synthesis of chromone derivatives has also been explored for their photophysical properties, contributing to the development of new materials with potential applications in fluorescence and sensing technologies (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
properties
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-19-13-21(27-20-8-2-1-7-18(19)20)22(26)24(11-9-17-6-4-12-28-17)15-16-5-3-10-23-14-16/h1-8,10,12-14H,9,11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXUNJBXPXXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)

![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2392296.png)
![1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2392297.png)

